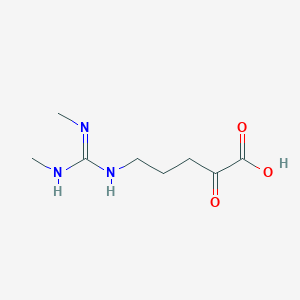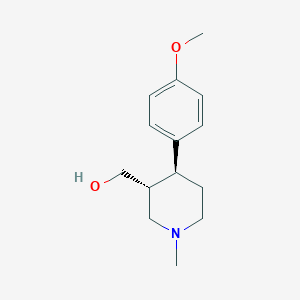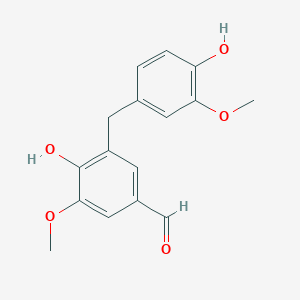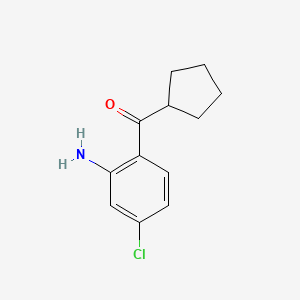
(2-Amino-4-chlorophenyl)(cyclopentyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-chlorophenyl)(cyclopentyl)methanone (ACPM) is an organic compound with a wide range of applications in organic synthesis, pharmaceuticals and biochemistry. It is a versatile building block for the synthesis of a variety of compounds and is used in a variety of laboratory experiments. ACPM is a member of the arylcycloalkylmethanone family and is a common intermediate in the synthesis of pharmaceuticals, pesticides, and other organic compounds.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis of (2-Amino-4-chlorophenyl)(cyclopentyl)methanone can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.
Starting Materials
2-Amino-4-chlorobenzaldehyde, Cyclopentylmagnesium bromide, Acetone, Hydrochloric acid, Sodium hydroxide, Methanol, Ethyl acetate, Sodium sulfate
Reaction
Step 1: Preparation of 2-Amino-4-chlorobenzaldehyde by reacting 2-Amino-4-chlorobenzonitrile with hydrochloric acid and methanol., Step 2: Conversion of 2-Amino-4-chlorobenzaldehyde to 2-Amino-4-chlorobenzyl alcohol by reducing it with sodium borohydride in methanol., Step 3: Conversion of 2-Amino-4-chlorobenzyl alcohol to 2-Amino-4-chlorobenzaldehyde oxime by reacting it with hydroxylamine hydrochloride in ethanol., Step 4: Conversion of 2-Amino-4-chlorobenzaldehyde oxime to (2-Amino-4-chlorophenyl)(cyclopentyl)methanone by reacting it with cyclopentylmagnesium bromide in ethyl acetate., Step 5: Purification of the product by washing with water, drying with sodium sulfate, and evaporating the solvent.
Applications De Recherche Scientifique
(2-Amino-4-chlorophenyl)(cyclopentyl)methanone has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals and has been used as a building block for the synthesis of a variety of organic compounds. (2-Amino-4-chlorophenyl)(cyclopentyl)methanone has also been used as a reagent in the synthesis of heterocyclic compounds. Additionally, it has been used as a starting material in the synthesis of natural products and in the synthesis of peptides.
Mécanisme D'action
The mechanism of action of (2-Amino-4-chlorophenyl)(cyclopentyl)methanone involves the formation of a nucleophilic attack on the 4-chloroaniline by the cyclopentanone. The reaction is catalyzed by an acid and proceeds through the formation of an intermediate which is then hydrolyzed to form the desired product.
Effets Biochimiques Et Physiologiques
(2-Amino-4-chlorophenyl)(cyclopentyl)methanone has been studied for its biochemical and physiological effects. Studies have shown that (2-Amino-4-chlorophenyl)(cyclopentyl)methanone has anti-inflammatory and anti-cancer effects in cell culture studies. Additionally, it has been shown to have anti-bacterial and anti-fungal effects. It also has been shown to have a beneficial effect on the metabolism of cholesterol and triglycerides.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2-Amino-4-chlorophenyl)(cyclopentyl)methanone in laboratory experiments include its availability and low cost. Additionally, it is a versatile building block for the synthesis of a variety of organic compounds. The limitations of using (2-Amino-4-chlorophenyl)(cyclopentyl)methanone in laboratory experiments include its sensitivity to light and air, as well as its potential to form toxic byproducts.
Orientations Futures
The potential future directions for (2-Amino-4-chlorophenyl)(cyclopentyl)methanone include its use in the synthesis of new pharmaceuticals, pesticides, and other organic compounds. Additionally, it could be used in the synthesis of peptides and other natural products. It could also be used as a reagent in the synthesis of heterocyclic compounds. Furthermore, its potential for use in the treatment of cancer and other diseases could be explored. Finally, further research could be conducted on its biochemical and physiological effects and its potential for use in the treatment of cardiovascular diseases.
Propriétés
IUPAC Name |
(2-amino-4-chlorophenyl)-cyclopentylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-9-5-6-10(11(14)7-9)12(15)8-3-1-2-4-8/h5-8H,1-4,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOXXJFTVJXUNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=C(C=C(C=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-4-chlorophenyl)(cyclopentyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

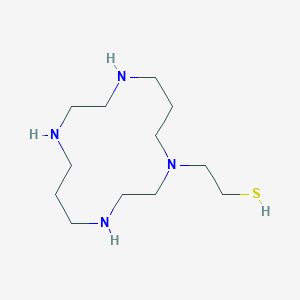
![1-[2-[(Triphenylmethyl)thio]ethyl]-1,4,7,10-tetraazacyclododecane](/img/no-structure.png)
![2-(1'-Hydroxy-7'-methoxy-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-naphthalen]-1'-yl)acetonitrile](/img/structure/B1145274.png)
